3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone
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Overview
Description
3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone, also known as CDCB-SE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a semicarbazone derivative of CDCB, which is a benzaldehyde derivative. CDCB-SE has shown promising results in various studies, making it a potential candidate for further research.
Mechanism of Action
3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in inflammation. This compound also inhibits the activity of VEGFR-2, which is a signaling pathway that plays a key role in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce blood glucose levels. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been shown to have low toxicity, making it safe for use in animal studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Another direction is to study its potential use in treating cancer, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to determine the optimal dosage and administration of this compound in various experimental settings.
Synthesis Methods
3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone can be synthesized by reacting CDCB with semicarbazide hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde semicarbazone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in treating diabetes and neurodegenerative diseases.
Properties
IUPAC Name |
[(E)-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3O3/c1-2-25-15-6-10(8-22-23-17(21)24)5-14(20)16(15)26-9-11-3-4-12(18)7-13(11)19/h3-8H,2,9H2,1H3,(H3,21,23,24)/b22-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGFBAHCSLPFSS-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.